N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine

Description

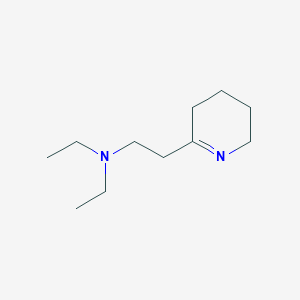

Chemical Structure and Properties N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine is a tertiary amine featuring a partially unsaturated tetrahydropyridine ring (3,4,5,6-tetrahydropyridin-2-yl) linked to an ethan-1-amine backbone substituted with two ethyl groups. This structure confers both lipophilic and basic properties, which may influence its pharmacokinetic behavior.

Properties

CAS No. |

920512-73-8 |

|---|---|

Molecular Formula |

C11H22N2 |

Molecular Weight |

182.31 g/mol |

IUPAC Name |

N,N-diethyl-2-(2,3,4,5-tetrahydropyridin-6-yl)ethanamine |

InChI |

InChI=1S/C11H22N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h3-10H2,1-2H3 |

InChI Key |

PGEMWHYQZLARDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC1=NCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine typically involves the reaction of diethylamine with a suitable precursor of the tetrahydropyridine ring. One common method involves the reduction of a pyridine derivative followed by alkylation with diethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it into more saturated amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Saturated amines.

Substitution: Substituted tetrahydropyridines.

Scientific Research Applications

N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This compound may also participate in signaling pathways by acting as an agonist or antagonist, depending on the context of its application .

Comparison with Similar Compounds

Benzimidazole-Based Opioid Receptor Agonists

Compounds such as isotonitazene , metonitazene , and protonitazene share the N,N-diethyl-ethan-1-amine backbone but incorporate a benzimidazole core substituted with nitro and benzyl groups. These modifications confer high potency as opioid receptor agonists, with isotonitazene being approximately 20–100 times more potent than morphine .

Key Differences

- Core Structure : The target compound’s tetrahydropyridine ring lacks the aromatic benzimidazole system, which is critical for high-affinity opioid receptor binding in isotonitazene analogs.

- Substituents : The absence of nitro and benzyl groups in the target compound likely reduces its opioid receptor affinity compared to benzimidazole derivatives.

Piperidine and Tetrahydropyridine Derivatives

Example 14 from describes a compound with a fully saturated piperidine ring, synthesized via hydrogenation of a dihydropyridine precursor. The target compound’s tetrahydropyridine ring retains partial unsaturation, which may enhance its reactivity or alter bioavailability compared to saturated analogs .

Non-Opioid Structural Analogs

6-Acetyl-1,2,3,4-tetrahydropyridine (HMDB0030345) features a ketone group instead of the amine in the target compound. This structural variation is associated with flavor-enhancing properties (e.g., in baked goods) rather than neurological activity, highlighting the importance of the amine moiety in pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.